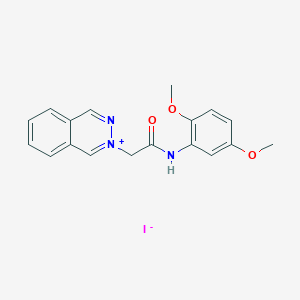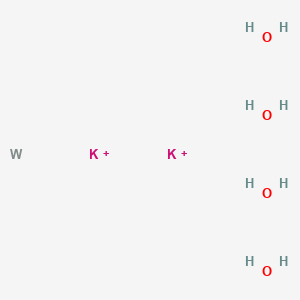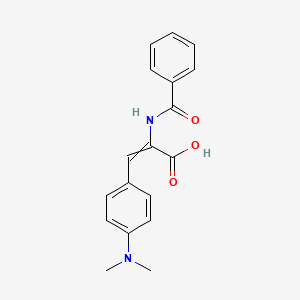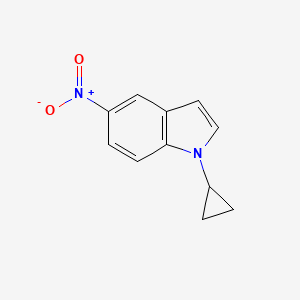
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is a complex organic compound that belongs to the class of phthalazinium salts This compound is characterized by the presence of a phthalazin-2-ium core, which is substituted with a 2-oxoethyl group and a 2,5-dimethoxyphenylamino group The iodide ion serves as the counterion to balance the charge of the phthalazinium cation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide typically involves a multi-step process:
Formation of the Phthalazin-2-ium Core: The phthalazin-2-ium core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and hydrazine derivatives, under acidic conditions.
Introduction of the 2-Oxoethyl Group: The 2-oxoethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by the 2-oxoethyl moiety.
Attachment of the 2,5-Dimethoxyphenylamino Group: The 2,5-dimethoxyphenylamino group can be attached via an amination reaction, where the amino group reacts with an appropriate electrophile.
Formation of the Iodide Salt: The final step involves the formation of the iodide salt by reacting the phthalazinium cation with an iodide source, such as potassium iodide or sodium iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (e.g., temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Hydrolysis reactions can lead to the cleavage of bonds and formation of corresponding acids or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Hydrolysis: Acidic or basic conditions, along with water or alcohols, are typically used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, substitution may yield various substituted derivatives, and hydrolysis may yield acids or alcohols.
科学研究应用
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or photonic materials.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Chemical Synthesis: It can serve as an intermediate or building block in the synthesis of more complex molecules with desired properties.
作用机制
The mechanism of action of 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium chloride
- 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium bromide
- 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium sulfate
Uniqueness
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and biological activity. Compared to its chloride, bromide, and sulfate counterparts, the iodide salt may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research and industrial applications.
属性
CAS 编号 |
522629-51-2 |
|---|---|
分子式 |
C18H18IN3O3 |
分子量 |
451.3 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide |
InChI |
InChI=1S/C18H17N3O3.HI/c1-23-15-7-8-17(24-2)16(9-15)20-18(22)12-21-11-14-6-4-3-5-13(14)10-19-21;/h3-11H,12H2,1-2H3;1H |
InChI 键 |
PFOXYQKRZICEHH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C[N+]2=CC3=CC=CC=C3C=N2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14116010.png)








![2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14116044.png)
![3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel](/img/structure/B14116047.png)


